molecular formula C8H13NO4 B063565 (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid CAS No. 194785-84-7

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Cat. No.: B063565
CAS No.: 194785-84-7
M. Wt: 187.19 g/mol
InChI Key: VHCVGUDWLQNWIQ-YLWLKBPMSA-N
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Description

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of suitable precursors.

    Introduction of Amino and Carboxymethyl Groups: The amino and carboxymethyl groups are introduced through a series of functional group transformations. This often involves the use of protecting groups to ensure selective reactions at specific sites on the molecule.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,3R) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the cyclopentane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biochemistry: The compound serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound, with different biological activity.

    Cyclopentane-1,3-dicarboxylic acid: Lacks the amino group, resulting in different chemical properties.

    Cyclopentane-1-carboxylic acid: A simpler structure without the carboxymethyl and amino groups.

Uniqueness

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(1R,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVGUDWLQNWIQ-YLWLKBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@@H]1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439932
Record name CTK0H1518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194785-84-7
Record name CTK0H1518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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